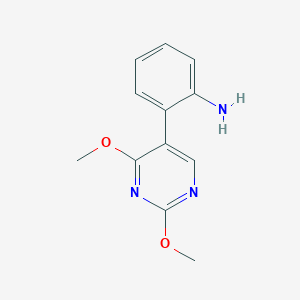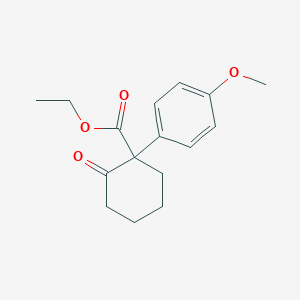
Ethyl 1-(4-methoxyphenyl)-2-oxocyclohexanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(4-methoxyphenyl)-2-oxocyclohexane-1-carboxylate is an organic compound that belongs to the class of esters It is characterized by the presence of a cyclohexane ring substituted with a methoxyphenyl group, an oxo group, and an ethyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(4-methoxyphenyl)-2-oxocyclohexane-1-carboxylate can be achieved through several synthetic routes. One common method involves the esterification of 1-(4-methoxyphenyl)-2-oxocyclohexane-1-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Another approach involves the use of a dual catalyst system, such as Co-NiO, to catalyze the reaction between 1-cyano-[(4-methoxyphenyl)methyl]cyclohexanol and ethanol. This method offers the advantage of shorter reaction times and higher yields, making it suitable for industrial production .
Industrial Production Methods
In an industrial setting, the production of ethyl 1-(4-methoxyphenyl)-2-oxocyclohexane-1-carboxylate can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to consistent product quality and higher throughput. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1-(4-methoxyphenyl)-2-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids. For example, oxidation with potassium permanganate can yield 1-(4-methoxyphenyl)-2-oxocyclohexane-1-carboxylic acid.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines and thiols.
Major Products Formed
Oxidation: 1-(4-methoxyphenyl)-2-oxocyclohexane-1-carboxylic acid.
Reduction: 1-(4-methoxyphenyl)-2-hydroxycyclohexane-1-carboxylate.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 1-(4-methoxyphenyl)-2-oxocyclohexane-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and analgesic properties.
Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules, including natural products and polymers.
Biological Studies: It is employed in studies investigating the biological activity of cyclohexane derivatives, including their antimicrobial and anticancer properties.
Industrial Applications: The compound is used in the production of specialty chemicals and materials, such as coatings and adhesives.
Mécanisme D'action
The mechanism of action of ethyl 1-(4-methoxyphenyl)-2-oxocyclohexane-1-carboxylate is primarily related to its chemical structure. The presence of the methoxyphenyl group and the oxo group allows the compound to interact with various molecular targets, including enzymes and receptors. These interactions can modulate biological pathways, leading to therapeutic effects such as anti-inflammatory and analgesic activities.
Comparaison Avec Des Composés Similaires
Ethyl 1-(4-methoxyphenyl)-2-oxocyclohexane-1-carboxylate can be compared with other similar compounds to highlight its uniqueness:
Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate: This compound has a similar methoxyphenyl group but differs in the presence of a pyrrole ring instead of a cyclohexane ring.
1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide: This compound contains a pyrazolo[3,4-c]pyridine ring and is used as a factor Xa inhibitor.
The unique combination of the cyclohexane ring, methoxyphenyl group, and oxo group in ethyl 1-(4-methoxyphenyl)-2-oxocyclohexane-1-carboxylate contributes to its distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C16H20O4 |
|---|---|
Poids moléculaire |
276.33 g/mol |
Nom IUPAC |
ethyl 1-(4-methoxyphenyl)-2-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C16H20O4/c1-3-20-15(18)16(11-5-4-6-14(16)17)12-7-9-13(19-2)10-8-12/h7-10H,3-6,11H2,1-2H3 |
Clé InChI |
MXHSUAJIDRSFFU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(CCCCC1=O)C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


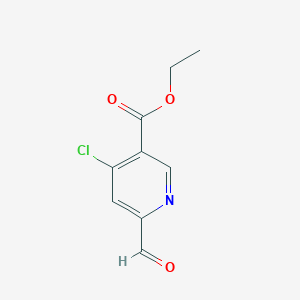
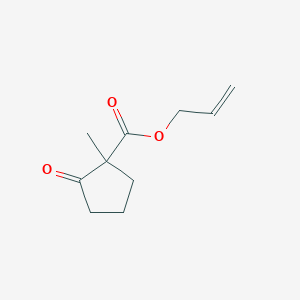
![2-[tert-Butoxy(4-methoxyphenyl)methyl]-4,6-di-tert-butylphenol](/img/structure/B13987671.png)
![2-[2-[(5-Bromothiophen-2-yl)methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13987676.png)

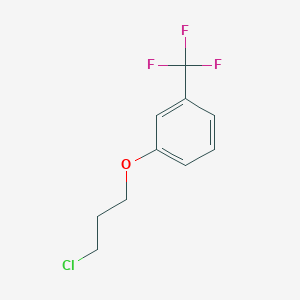
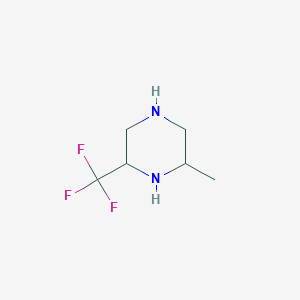
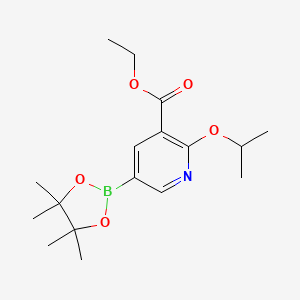
![10-[(1,3-Dimethyl-3-piperidyl)methyl]phenothiazine](/img/structure/B13987711.png)
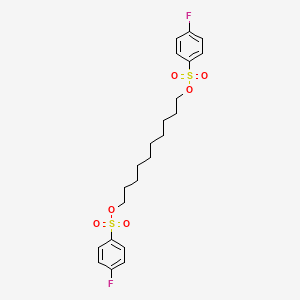
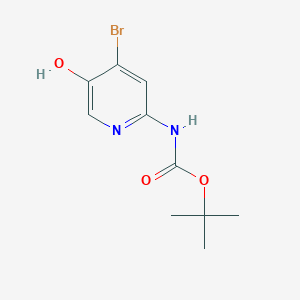

![2-[(2-Aminoadamantane-2-carbonyl)amino]-4-methylpentanoic acid](/img/structure/B13987760.png)
